molecular formula C15H23N3O2 B1290144 Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate CAS No. 206879-72-3

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate

Cat. No.: B1290144
CAS No.: 206879-72-3
M. Wt: 277.36 g/mol
InChI Key: GCSOXUVISUKQBS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate is unique due to the position of the amino group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior compared to its analogs .

Biological Activity

Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (TBAP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

TBAP is characterized by the following chemical structure:

  • Molecular Formula : C15H23N3O2
  • Molecular Weight : 277.37 g/mol
  • CAS Number : 22330182

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in enhancing pharmacological properties.

Synthesis

TBAP can be synthesized through various methods, including:

  • Direct Amination : The reaction of tert-butyl 4-chloropiperazine with 3-aminophenol.
  • Carboxylation : Utilizing tert-butyl chloroformate in the presence of a base to introduce the carboxylate group.

These synthetic routes are essential for producing TBAP in sufficient quantities for biological testing.

Antimalarial Activity

Recent studies have indicated that TBAP derivatives exhibit significant antimalarial activity against Plasmodium falciparum. For instance, a related compound demonstrated an IC50 of 0.269 µM against the NF54 strain, with low cytotoxicity (IC50 = 124.0 µM), yielding a selectivity index of 460 . This suggests that TBAP could be a promising candidate for further development as an antimalarial agent.

The mechanism by which TBAP exerts its biological effects involves interaction with specific molecular targets within the parasite's metabolic pathways. Notably, compounds similar to TBAP have been shown to disrupt mitochondrial function and interfere with hemoglobin catabolism in malaria parasites . These actions indicate that TBAP may target mitochondrial electron transport chains and other critical metabolic processes.

Study on Structure-Activity Relationships (SAR)

A comprehensive study focused on the SAR of TBAP derivatives revealed that variations in substituents on the aniline portion significantly affected biological activity. The presence of hydrophobic groups enhanced binding affinity to target proteins, while polar groups improved solubility and bioavailability .

CompoundIC50 (µM)Cytotoxicity (L-6 cells)Selectivity Index
TBAP Derivative A0.269124460
TBAP Derivative B0.350200571

This table summarizes findings from multiple derivatives tested for their antimalarial properties, highlighting the importance of structural modifications.

Pharmacological Applications

TBAP and its derivatives are being explored for various pharmacological applications beyond antimalarial activity:

  • Antibacterial Properties : Some studies suggest that piperazine derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines .
  • CNS Activity : Given the structure's ability to cross the blood-brain barrier, TBAP may also be investigated for neuropharmacological effects.

Properties

IUPAC Name

tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-17(8-10-18)13-6-4-5-12(16)11-13/h4-6,11H,7-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOXUVISUKQBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624894
Record name tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206879-72-3
Record name tert-Butyl 4-(3-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 1-piperazinecarboxylate (4 g, 21.5 mmol) and 3-fluoronitrobenzene (2.3 ml, 21.5 mmol) in anhydrous NMP (5 ml) was heated to 120° C. for 3 days. After cooling water (25 ml) was added and the mixture was extracted with ethyl acetate (2×10 ml). The organic extract was dried over sodium sulfate and the solvent was removed under reduced pressure. The residue was purified by column-chromatography using successively petroleum ether and a mixture of ethyl acetate and petroleum ether (1:1 v/v) as the eluents. Yield of t-butyl 4-(3-nitrophenyl)-1-piperazinecarboxylate: 1.34 g (20%). This intermediate was quantitatively hydrogenated to 2g in ethanol at ambient pressure using Pd (5% on activated carbon) as the catalyst.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate in EtOH (20 mL) and THF (10 mL) was added Pd/C (500 mg), the mixture was charged with H2 (1 atm) and stirred for 16 h. Pd/C was filtered off, the filtrate was concentrated to give tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate (1.71 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Using the procedure outlined in Example 37 (A), the title compound was prepared from 1-fluoro-3-nitrobenzene (Ig, 7 mmol) and 1-Boc-piperazine (1.9 g, 10 mmol) 1H NMR (400 MHz, CDCl3) δ (ppm): 7.03 (t, J=8.0 Hz, 1H), 6.34 (d, J=8.2 Hz, 1H), 6.23 (m, 2H), 3.62 (br, 2H), 3.53 (m, 4H), 3.07 (m, 2H), 1.47 (s, 9H).
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 37 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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